ZEN-3694 -

ZEN-3694

Catalog Number: EVT-1492282
CAS Number:
Molecular Formula: C15H15NO4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
Source and Classification

ZEN-3694 was developed by Zenith Epigenetics and is part of a broader class of compounds known as bromodomain inhibitors. These inhibitors have shown promise in oncological research due to their ability to disrupt the interaction between acetylated histones and bromodomain-containing proteins, which are essential for the transcriptional activation of oncogenes. The compound is currently being evaluated in clinical trials, particularly in combination with other therapies such as enzalutamide, to enhance treatment efficacy against prostate cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of ZEN-3694 involves several steps that typically include the formation of key intermediates followed by functional group modifications to achieve the final compound. While specific synthetic routes may vary, the general approach involves:

  1. Formation of Core Structure: The initial step often includes the construction of a bicyclic core that serves as the foundation for further modifications.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the biological activity and solubility of the compound.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Details regarding specific reagents, conditions, and yields are typically documented in proprietary research and development reports from Zenith Epigenetics.

Molecular Structure Analysis

Structure and Data

The molecular structure of ZEN-3694 can be characterized by its unique bicyclic architecture that includes multiple rings with various substituents that enhance its binding affinity to bromodomains. The compound's structure allows it to interact effectively with acetylated lysines on histones, thereby inhibiting the function of target proteins involved in tumor progression.

  • Molecular Formula: C18_{18}H22_{22}N4_{4}O
  • Molecular Weight: Approximately 306.39 g/mol
  • Structural Features: The presence of nitrogen atoms within the structure contributes to its ability to form hydrogen bonds, enhancing its interaction with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

ZEN-3694 undergoes several chemical reactions during its synthesis and biological activity:

  1. Nucleophilic Substitution: Key steps may involve nucleophilic attack on electrophilic centers within intermediates to form new carbon-nitrogen or carbon-carbon bonds.
  2. Acylation Reactions: Functional groups are often introduced via acylation processes that modify existing functional groups to enhance pharmacological properties.
  3. Hydrogen Bonding Interactions: In biological systems, ZEN-3694 interacts with bromodomain proteins through hydrogen bonding and hydrophobic interactions, stabilizing its binding.

These reactions are critical for both the synthesis of ZEN-3694 and its mechanism of action within cellular environments.

Mechanism of Action

Process and Data

The mechanism of action for ZEN-3694 primarily involves inhibition of bromodomain-containing proteins such as BRD4, which are integral to the transcriptional activation of oncogenes:

  1. Binding to Bromodomains: ZEN-3694 selectively binds to bromodomains, preventing their interaction with acetylated lysines on histones.
  2. Disruption of Transcriptional Complexes: By inhibiting these interactions, ZEN-3694 disrupts the formation of transcriptional complexes necessary for gene expression associated with cancer progression.
  3. Downregulation of Target Genes: Studies have shown that treatment with ZEN-3694 results in a dose-dependent decrease in the expression levels of target genes such as MYC and IL-8, which are critical for tumor growth and survival .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ZEN-3694 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: Under proper storage conditions (e.g., cool, dry places), ZEN-3694 demonstrates good stability over time.
  • pH Sensitivity: The compound's solubility and stability may vary with pH changes, necessitating careful formulation considerations for therapeutic applications.

These properties are essential for determining the optimal conditions for drug formulation and delivery.

Applications

Scientific Uses

ZEN-3694 is primarily investigated for its applications in oncology:

  1. Cancer Therapy: Clinical trials are ongoing to evaluate its effectiveness in combination therapies for metastatic castration-resistant prostate cancer, aiming to improve patient outcomes by targeting resistance mechanisms associated with current therapies like enzalutamide .
  2. Biomarker Development: Research involving ZEN-3694 also focuses on identifying pharmacodynamic biomarkers that could predict therapeutic responses in patients undergoing treatment .
  3. Mechanistic Studies: The compound serves as a valuable tool for studying bromodomain function in cellular processes related to cancer biology, providing insights into potential new therapeutic targets.
Introduction to BET Bromodomain Inhibition in Oncology

Biological Role of BET Proteins in Oncogenic Transcription

BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers" that bind acetylated lysine residues on histones via tandem bromodomains (BD1 and BD2). This binding recruits transcriptional machinery to super-enhancers and promoters, driving expression of oncogenes like MYC, BCL-2, and NF-κB [1] [4] [8]. BRD4, the most extensively studied BET protein, facilitates RNA polymerase II (Pol II) pause-release by recruiting the positive transcription elongation factor complex (P-TEFb) via its C-terminal domain (CTM). This process phosphorylates Pol II, enabling transcriptional elongation of growth-promoting genes [1] [6] [8]. In cancer, BET proteins are hijacked through multiple mechanisms:

  • Chromosomal translocations: BRD4/BRD3-NUT fusions in NUT midline carcinoma (NMC) create oncoproteins that block differentiation by sustaining MYC expression [4] [8].
  • Overexpression: Elevated BRD4 levels in solid tumors (e.g., pancreatic cancer) result from 5-hydroxymethylcytosine (5-hmC) enrichment at promoters, microRNA dysregulation (e.g., miR-29b downregulation), and enhanced mRNA translation via METTL3-mediated m6A modification [1] [5].
  • Post-translational modifications: Phosphorylation by casein kinase 2 (CK2) or CDK9 enhances BRD4's chromatin binding and coactivator recruitment in malignancies like NMC [1] [5].

Table 1: BET Protein Functions in Oncogenesis

BET ProteinKey Oncogenic RolesAssociated Cancers
BRD4Recruits P-TEFb; regulates super-enhancers; BRD4-NUT fusionsNMC, AML, prostate cancer
BRD2Activates E2F transcription factors; cell cycle progressionLymphoma, leukemia
BRD3Stabilizes GATA1; BRD3-NUT fusionsNMC, erythroleukemia
BRDTTestis-specific; aberrant expression in ovariesOvarian cancer

Rationale for Pan-BET Inhibition in Cancer Therapeutics

Pan-BET inhibitors displace all BET proteins from chromatin, disrupting oncogenic transcription programs through three core mechanisms:

  • Super-enhancer disruption: BET proteins cluster at super-enhancers of master transcription factors (e.g., MYC). Inhibitors decommission these hubs, preferentially affecting cancer cells reliant on amplified transcriptional circuits [6] [8] [10].
  • Synthetic lethality: BET inhibition downregulates DNA repair genes (e.g., BRCA1, RAD51), creating vulnerabilities in homologous recombination (HR)-proficient cancers. Combined with PARP inhibitors, this induces synthetic lethality [8] [10].
  • Resistance mitigation: Simultaneous targeting of multiple BET proteins (e.g., BRD4 and BRD3) reduces compensatory adaptations observed with isoform-specific agents [4] [9]. Preclinical studies demonstrate pan-BET inhibitors (e.g., JQ1, I-BET) suppress tumor growth in MYC-driven models (e.g., multiple myeloma, Burkitt’s lymphoma) by >50% [8] [10].

ZEN-3694 as a Second-Generation BET Inhibitor: Historical Development

ZEN-3694 is an orally bioavailable pan-BET inhibitor designed to improve selectivity and tolerability over first-generation compounds. Its development addressed two limitations of early BET inhibitors:

  • Reduced toxicity: Unlike first-generation inhibitors (e.g., OTX015), ZEN-3694 exhibits lower affinity for non-BET bromodomains, minimizing off-target effects [7] [10].
  • Combinatorial synergy: ZEN-3694 enhances efficacy of targeted therapies:
  • With androgen receptor (AR) inhibitors (e.g., enzalutamide) in metastatic castration-resistant prostate cancer (mCRPC) by suppressing AR splice variants (e.g., AR-V7) [10].
  • With chemotherapy (etoposide/platinum) or CDK4/6 inhibitors (abemaciclib) in NUT carcinoma by disrupting BRD4-NUT oncogenic activity [7].

Table 2: Key Clinical Trials of ZEN-3694

Trial IdentifierCombination TherapyCancer TypeKey Findings
NCT05019716Etoposide/PlatinumNUT carcinomaPromising activity in aggressive squamous carcinomas
NCT05372640Abemaciclib (CDK4/6i)NUT carcinomaOngoing; enhanced tumor growth inhibition
NCT02711956EnzalutamidemCRPCClinical benefit in AR-V7+ patients
PreclinicalPARP inhibitorsHR-proficient tumorsSynthetic lethality via BRCA1/RAD51 downregulation

Mechanistically, ZEN-3694 binds BD1 and BD2 domains, displacing BET proteins from chromatin and suppressing oncogenes like MYC and BCL-2 by >70% in xenograft models [7] [10]. Its progression to >10 clinical trials underscores its potential as a backbone for epigenetic-combinatorial therapies.

Properties

Product Name

ZEN-3694

Molecular Formula

C15H15NO4

Synonyms

ZEN-3694; ZEN 3694; ZEN3694.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.